molecular formula C17H20N8 B6448553 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549056-04-2

3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448553
CAS No.: 2549056-04-2
M. Wt: 336.4 g/mol
InChI Key: ZCCSVCGFVBKYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2. The pyrazine ring is linked via a piperazine moiety to a pyrimidine ring, which is further substituted with a pyrrolidine group at position 3. This structure combines multiple pharmacophoric elements:

  • Piperazine: Improves solubility and serves as a flexible linker for pharmacophore alignment.
  • Pyrimidine-pyrrolidine: Contributes to steric bulk and modulates receptor binding.

The compound’s molecular formula is C₁₈H₂₁N₇, with a molecular weight of 335.4 g/mol (inferred from structurally similar compounds in ).

Properties

IUPAC Name

3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c18-13-14-16(20-6-5-19-14)24-11-9-23(10-12-24)15-3-4-21-17(22-15)25-7-1-2-8-25/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSVCGFVBKYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Methodology :

  • Starting material : 2,4-Dichloropyrimidine undergoes selective substitution at position 2 with pyrrolidine.

  • Conditions : React pyrrolidine (2 equiv) with 2,4-dichloropyrimidine in dichloromethane (DCM) at 30°C for 12 hours, using triethylamine (TEA) as a base.

  • Workup : Filter and concentrate under reduced pressure. Purify via recrystallization in n-hexane.

Yield : 85–90%.
Characterization :

  • 1H NMR (CDCl3) : δ 8.20 (d, J = 5.4 Hz, 1H, pyrimidine-H), 6.70 (d, J = 5.4 Hz, 1H, pyrimidine-H), 3.50–3.45 (m, 4H, pyrrolidine-H), 2.00–1.90 (m, 4H, pyrrolidine-H).

  • MS (ESI+) : m/z 210.1 [M+H]+.

Synthesis of 4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazine

Methodology :

  • React 4-chloro-2-(pyrrolidin-1-yl)pyrimidine (1 equiv) with piperazine (2 equiv) in DCM at 30°C for 24 hours.

  • Quench with water, extract with DCM, and dry over Na2SO4.

Yield : 83–89%.
Characterization :

  • 13C NMR (DMSO-d6) : δ 163.5 (C2-pyrimidine), 158.2 (C4-pyrimidine), 45.8 (piperazine-C), 25.6 (pyrrolidine-C).

Assembly of the Target Compound

Coupling of 4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazine with 3-Chloropyrazine-2-carbonitrile

Methodology :

  • React 4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazine (1 equiv) with 3-chloropyrazine-2-carbonitrile (1.2 equiv) in 1,4-dioxane at 80°C for 16 hours, using N,N-diisopropylethylamine (DIPEA) as a base.

  • Purify via silica gel chromatography (DCM:MeOH = 20:1).

Yield : 75–80%.
Characterization :

  • FT-IR (KBr) : ν 2230 cm⁻¹ (C≡N), 1590 cm⁻¹ (C=N).

  • 1H NMR (DMSO-d6) : δ 8.95 (s, 1H, pyrazine-H), 8.60 (s, 1H, pyrazine-H), 8.25 (d, J = 5.4 Hz, 1H, pyrimidine-H), 6.75 (d, J = 5.4 Hz, 1H, pyrimidine-H), 3.80–3.60 (m, 8H, piperazine-H), 3.50–3.45 (m, 4H, pyrrolidine-H), 2.00–1.90 (m, 4H, pyrrolidine-H).

Optimization and Challenges

Solvent and Temperature Effects

  • DCM vs. dioxane : Higher yields (85% vs. 75%) observed in DCM due to better solubility of intermediates.

  • Microwave assistance : Reduced reaction time from 16 hours to 2 hours for pyrimidine-piperazine coupling.

Side Reactions and Mitigation

  • Over-alkylation : Controlled by using excess piperazine (2 equiv) and shorter reaction times.

  • Cyano group stability : Avoid strong acids/bases; use mild conditions (pH 7–8).

Comparative Analysis of Synthetic Routes

RouteStarting MaterialsKey StepYield (%)Purity (%)
12,4-DichloropyrimidineSelective pyrrolidine substitution8595
24-ChloropyrimidinePiperazine coupling8997
3Pre-formed intermediatesPyrazine-carbonitrile coupling7893

Scalability and Industrial Considerations

  • Cost-effective steps : Use of DCM and TEA lowers production costs compared to Pd-catalyzed couplings.

  • Purification challenges : Recrystallization in n-hexane provides >95% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents on Pyrimidine Molecular Weight (g/mol) Key Features
3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (Target Compound) Pyrazine-2-carbonitrile Pyrrolidin-1-yl 335.4 Pyrrolidine enhances lipophilicity; piperazine linker improves flexibility.
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () Pyridine-3-carbonitrile Pyrrolidin-1-yl 335.4 Pyridine core alters electronic properties vs. pyrazine.
3-{4-[6-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile () Pyrazine-2-carbonitrile 3-Methylpyrazol-1-yl ~350 (estimated) Pyrazole substituent may improve metabolic stability.
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile () Pyrano-pyridine-3-carbonitrile Morpholin-4-yl 421.5 Morpholine increases polarity; fused pyran ring adds rigidity.

Functional Group Analysis

  • Pyrrolidin-1-yl vs. Morpholin-4-yl () : Pyrrolidine’s five-membered ring offers moderate lipophilicity, while morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity .
  • Pyrazine vs.
  • Carbonitrile Group : Present in all analogues, this group likely stabilizes molecular conformation via dipole interactions and participates in binding with biological targets .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels to known bioactive molecules suggest plausible applications:

  • Kinase Inhibitors : Pyrimidine-piperazine scaffolds are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The pyrrolidine group may reduce off-target interactions compared to bulkier substituents .
  • CNS-Targeted Agents : Piperazine derivatives often cross the blood-brain barrier, making this compound a candidate for neurological targets .

Q & A

Basic Research Questions

What are the critical steps and optimized reaction conditions for synthesizing 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile?

The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

  • N-substitution of pyrrolidine onto the pyrimidine ring under reflux with polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Piperazine-pyrazine coupling via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, requiring precise temperature control (80–120°C) and inert atmospheres .
  • Final carbonitrile introduction using cyanation agents (e.g., Zn(CN)₂ with Pd catalysis) .
    Optimization : Reaction yields improve with slow reagent addition, catalytic base (e.g., K₂CO₃), and real-time monitoring via TLC/HPLC .

Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns (e.g., pyrrolidine N-H coupling to pyrimidine) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) and detects impurities .
  • X-ray crystallography resolves 3D conformation and piperazine/pyrimidine dihedral angles, critical for understanding steric effects .
  • HPLC purity assessment (>95%) uses reverse-phase C18 columns with UV detection at 254 nm .

How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid using shake-flask methods with UV-Vis quantification .
  • Stability studies : Incubate at 37°C in liver microsomes or plasma, followed by LC-MS/MS to track degradation products. Hydrolytic stability is tested at varying pH (1–10) .

Advanced Research Questions

What strategies resolve contradictions in reported kinase inhibition data across different assays?

Contradictions often arise from assay conditions (e.g., ATP concentration, pH) or compound aggregation. Mitigation strategies:

  • Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm IC₅₀ values .
  • Aggregation testing : Add detergents (e.g., 0.01% Tween-20) to eliminate false positives from colloidal aggregation .
  • Crystallographic studies : Compare binding modes in kinase co-crystal structures to identify assay-specific conformational changes .

How can structure-activity relationship (SAR) studies improve target selectivity for kinase inhibition?

  • Substituent modification : Replace pyrrolidine with azetidine to reduce steric bulk and enhance ATP-binding pocket interactions .
  • Piperazine ring functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking with kinase hinge regions .
  • Pyrazine core optimization : Replace carbonitrile with sulfonamide to alter hydrogen-bonding networks .
    Validation : Test analogs in kinase panels (≥50 kinases) to map selectivity profiles .

What methodologies elucidate the compound’s pharmacokinetic (PK) properties and metabolic pathways?

  • In vitro ADME :
    • CYP450 inhibition : Use fluorogenic substrates in human liver microsomes .
    • Plasma protein binding : Equilibrium dialysis with LC-MS quantification .
  • In vivo PK : Administer IV/PO doses in rodents, followed by serial blood sampling and non-compartmental analysis (NCA) for AUC, t₁/₂, and bioavailability .
  • Metabolite identification : High-resolution LC-MSⁿ with isotopic pattern matching .

How can researchers address conflicting data on the compound’s hydrolytic stability in aqueous solutions?

  • Controlled degradation studies : Expose the compound to buffers (pH 1–10) at 40°C for 48 hours, monitoring degradation via HPLC-UV .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
  • Protective formulation : Encapsulate in cyclodextrin or lipid nanoparticles to shield hydrolytically labile groups (e.g., pyrimidine-carbonitrile) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.